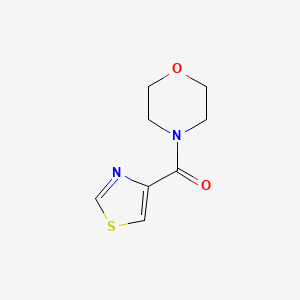
Morpholino(thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Morpholino(thiazol-4-yl)methanone” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of morpholine, a six-membered heterocyclic compound containing nitrogen and oxygen atoms . The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of “this compound” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . The structure of the synthesized compounds was established using spectroscopic techniques such as FTIR, 13C NMR, 1H NMR, and Mass .
Molecular Structure Analysis
The molecular structure of “this compound” was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was found to have a molecular weight of 236.22 .
Chemical Reactions Analysis
“this compound” has been involved in various chemical reactions during its synthesis. The reactions include coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Morpholino(thiazol-4-yl)methanone derivatives have been studied for their potential antiproliferative effects. For instance, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone demonstrated antiproliferative activity. This compound was characterized using various spectroscopic methods and X-ray diffraction studies, indicating its potential in medical research as an antiproliferative agent (Prasad et al., 2018).
Antitumor Activity
This compound compounds have also been explored for their antitumor properties. For example, the synthesis of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone showed distinct inhibition on the proliferation of various cancer cell lines. This highlights its potential use in cancer research and treatment strategies (Tang & Fu, 2018).
Imaging in Parkinson's Disease
This compound derivatives have been synthesized for potential use in imaging of LRRK2 enzyme in Parkinson's disease. This application in neurodegenerative disease research is crucial, as it aids in the understanding and diagnosis of Parkinson's disease (Wang et al., 2017).
Antibacterial Activity
The antibacterial activity of this compound compounds has been a subject of study. Molecular docking and theoretical vibrational spectra analysis of such compounds reveal their potential in the development of new antibacterial agents (Shahana & Yardily, 2020).
Pharmaceutical Intermediates
This compound derivatives have been synthesized as intermediates for pharmaceutical applications. For example, their use in the production of a phase 2 investigational drug candidate at Eli Lilly and Company demonstrates the practical application of these compounds in the pharmaceutical industry (Kopach et al., 2009).
Enzyme Inhibitory Activity
These compounds have also been evaluated for their enzyme inhibitory activities, specifically against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). This research is crucial for understanding and potentially treating various conditions related to enzyme dysfunction (Cetin et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Morpholino(thiazol-4-yl)methanone, like other thiazole derivatives, is believed to interact with a variety of biological targets. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of this compound.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
Morpholino(thiazol-4-yl)methanone, like other thiazoles, is known to interact with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been found to exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that play a vital role in inflammatory reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. Thiazoles have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For instance, thiazole derivatives have been found to inhibit COX-2 and 5-LOX enzymes, affecting the production of prostaglandins and leukotrienes, respectively .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been found to exhibit long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways, interacting with enzymes or cofactors. Thiazole derivatives have been found to affect arachidonic acid metabolism, influencing the production of prostaglandins and leukotrienes .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that thiazole derivatives can be directed to specific compartments or organelles within the cell .
Propiedades
IUPAC Name |
morpholin-4-yl(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAUZISKBRDOQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5,6-dichloro-1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2413822.png)
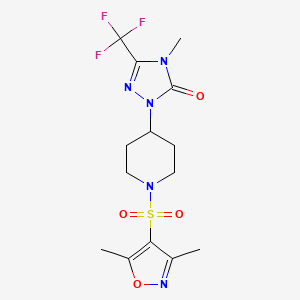
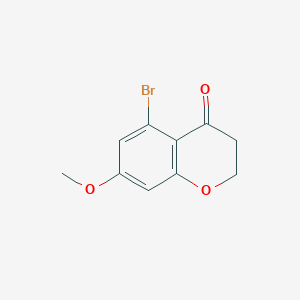

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)
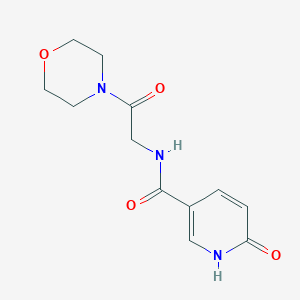
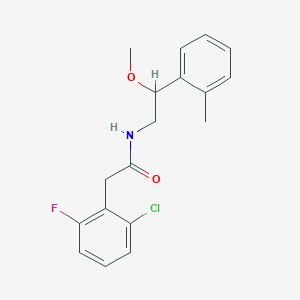
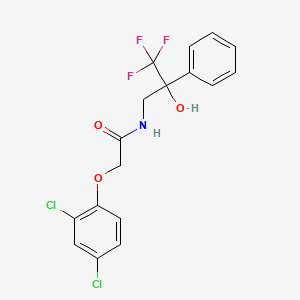

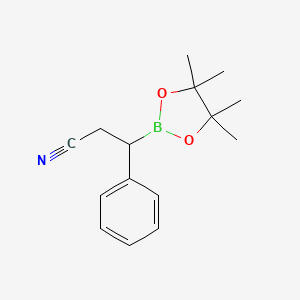

![2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2413841.png)
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)